Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]-: is a complex organic compound that features a quinazoline core structure substituted with a bromine atom and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]- typically involves multi-step organic reactions. One common method includes the initial formation of the quinazoline core, followed by bromination and subsequent substitution reactions to introduce the phenyl group and the ethanol moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazoline core or the bromine substituent, potentially yielding a variety of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline carboxylic acids, while substitution reactions can produce a variety of quinazoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]- serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its quinazoline core is a common motif in many biologically active molecules, including kinase inhibitors and anticancer agents.
Industry: In the industrial sector, this compound can be used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]- exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways involved can vary based on the specific application and the biological context.
Comparison with Similar Compounds
- Ethanol, 2-[(6-chloro-4-phenyl-2-quinazolinyl)methylamino]-
- Ethanol, 2-[(6-fluoro-4-phenyl-2-quinazolinyl)methylamino]-
- Ethanol, 2-[(6-iodo-4-phenyl-2-quinazolinyl)methylamino]-
Uniqueness: Ethanol, 2-[(6-bromo-4-phenyl-2-quinazolinyl)methylamino]- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine substituent can participate in specific interactions that are not possible with other halogens, potentially leading to unique properties and applications.
Properties
CAS No. |
874622-82-9 |
---|---|
Molecular Formula |
C17H16BrN3O |
Molecular Weight |
358.2 g/mol |
IUPAC Name |
2-[(6-bromo-4-phenylquinazolin-2-yl)-methylamino]ethanol |
InChI |
InChI=1S/C17H16BrN3O/c1-21(9-10-22)17-19-15-8-7-13(18)11-14(15)16(20-17)12-5-3-2-4-6-12/h2-8,11,22H,9-10H2,1H3 |
InChI Key |
INHKDBGSVMJVFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.